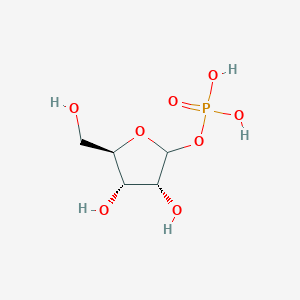![molecular formula C21H28N6O3 B227811 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. This receptor is a member of the P2Y family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP and ADP. P2Y1 receptors are widely expressed in the central and peripheral nervous system, as well as in various other tissues, including platelets, smooth muscle, and endothelial cells.
作用机制
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione exerts its pharmacological effects by selectively blocking the P2Y1 receptor. This receptor is coupled to the Gq protein, which activates phospholipase C and leads to the production of inositol triphosphate and diacylglycerol. These second messengers then activate downstream signaling pathways that mediate various physiological responses, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. By blocking the P2Y1 receptor, this compound inhibits these signaling pathways and reduces the physiological responses associated with P2Y1 receptor activation.
Biochemical and Physiological Effects:
In addition to its effects on platelet aggregation and thrombosis, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of vascular diseases such as atherosclerosis. This compound has also been shown to modulate the release of neurotransmitters such as glutamate and dopamine, suggesting that it may have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione in laboratory experiments is its high selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor and study its physiological effects without interference from other receptors. However, one limitation of using this compound is its relatively low potency compared to other P2Y1 receptor antagonists. This may limit its effectiveness in certain experimental paradigms and may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are many potential future directions for research on 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione and its applications in various disease states. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that may have improved efficacy and fewer side effects compared to this compound. Another area of research is the investigation of the role of P2Y1 receptors in various neurological disorders, including Alzheimer's disease and epilepsy. Finally, the potential use of this compound as an antiplatelet agent in the treatment of thrombotic disorders such as stroke and myocardial infarction continues to be an area of active investigation.
合成方法
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 2,6-diaminopurine with 4-methylbenzylbromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(4-morpholinyl)ethylamine and 1,3-dimethyluric acid to yield this compound.
科学研究应用
1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of disease states. One area of research has focused on its role in platelet aggregation and thrombosis. P2Y1 receptors are known to play a critical role in platelet activation and aggregation, and this compound has been shown to inhibit these processes in vitro and in vivo. As a result, this compound has been investigated as a potential antiplatelet agent for the treatment of thrombotic disorders such as stroke and myocardial infarction.
属性
分子式 |
C21H28N6O3 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
InChI |
InChI=1S/C21H28N6O3/c1-15-4-6-16(7-5-15)14-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)22-8-9-26-10-12-30-13-11-26/h4-7H,8-14H2,1-3H3,(H,22,23) |
InChI 键 |
QOGSACYEAYPSJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)N(C3=O)C)C |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)N(C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)


![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)